molecular formula C16H15N5O2S B2828538 2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797188-51-2

2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

Cat. No. B2828538
CAS RN: 1797188-51-2
M. Wt: 341.39
InChI Key: TXSPUWUDCWOYON-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring and a thiazoloazepinone ring .


Molecular Structure Analysis

The benzimidazole ring in the molecule is a fused aromatic ring that is planar. The thiazoloazepinone ring is a seven-membered ring with sulfur and nitrogen atoms, and it contains a ketone functional group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, the ketone group, and the aromatic benzimidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and ketone groups could allow for hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Structural and Spectroscopic Analysis

Vibrational Spectroscopy and Quantum Computational Studies:

Protein Binding Prediction

Future Directions

The future research on this compound would likely depend on its biological activity. If it shows promising activity in biological assays, it could be further optimized and studied .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-13(8-21-9-18-10-4-1-2-6-12(10)21)20-16-19-11-5-3-7-17-15(23)14(11)24-16/h1-2,4,6,9H,3,5,7-8H2,(H,17,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSPUWUDCWOYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

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